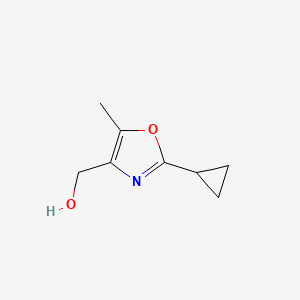(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol
CAS No.: 1824614-59-6
Cat. No.: VC3083037
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1824614-59-6 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | (2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol |
| Standard InChI | InChI=1S/C8H11NO2/c1-5-7(4-10)9-8(11-5)6-2-3-6/h6,10H,2-4H2,1H3 |
| Standard InChI Key | JCHFDZGFEPUFNA-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2CC2)CO |
| Canonical SMILES | CC1=C(N=C(O1)C2CC2)CO |
Introduction
Chemical Identity and Structural Characteristics
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is identified by CAS number 1824614-59-6 and possesses the molecular formula C8H11NO2 with a molecular weight of 153.18 g/mol . This compound features a distinctive molecular architecture comprising several key structural elements that contribute to its chemical behavior and reactivity.
Structural Components
The molecular structure of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol incorporates four primary structural components:
-
A 1,3-oxazole heterocyclic ring, which serves as the central scaffold
-
A cyclopropyl group attached at the 2-position of the oxazole ring
-
A methyl substituent at the 5-position of the oxazole ring
-
A hydroxymethyl (methanol) moiety at the 4-position of the oxazole ring
The canonical SMILES notation for this compound is CC1=C(N=C(O1)C2CC2)CO, which encodes its structural arrangement in a linear format . The compound can be further characterized by its InChI identifier: InChI=1S/C8H11NO2/c1-5-7(4-10)9-8(11-5)6-2-3-6/h6,10H,2-4H2,1H3 .
Applications in Chemical Research and Pharmaceutical Development
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol has demonstrated significant utility across multiple scientific disciplines, with particular emphasis on its applications in pharmaceutical research and synthetic chemistry.
Role as a Building Block in Organic Synthesis
The compound serves as a valuable intermediate for the synthesis of diverse molecules, leveraging its unique structural features to enable the creation of more complex chemical entities . The presence of the hydroxymethyl group provides a reactive site for further functionalization, while the oxazole ring offers opportunities for additional structural modifications.
Pharmaceutical Applications
In pharmaceutical chemistry, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol functions as a crucial building block for the development of potential drug candidates and bioactive compounds . The oxazole ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds, and the specific substitution pattern in this molecule may contribute to desired pharmacological properties.
A notable example of its incorporation into a more complex molecule with potential pharmaceutical applications is found in the compound [(3R)-1-[2-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone . This complex derivative demonstrates how the core structure can be elaborated to create molecules with potentially enhanced biological activities.
Mechanism of Action in Biological Systems
While specific data regarding the biological mechanism of action for (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol itself is limited, oxazole derivatives generally exhibit biological activity through interactions with enzymes or receptors involved in metabolic pathways. These interactions may include acting as enzyme inhibitors or modulators, potentially influencing various biochemical processes such as cell signaling or metabolic regulation.
Structural Isomers and Related Compounds
Several structural isomers and related compounds of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol have been identified and studied, each with potentially distinct chemical properties and applications.
Positional Isomers
(5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol represents a positional isomer where the cyclopropyl and methyl groups have exchanged positions on the oxazole ring. This relatively subtle structural change may result in altered reactivity patterns and biological activity profiles, highlighting the importance of precise structural control in the development of oxazole-based compounds.
Related Heterocyclic Compounds
Several related heterocyclic compounds have structural similarities to (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol but feature variations in the heterocyclic core:
-
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol - lacks the methyl substituent but maintains the same heterocyclic scaffold
-
(5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol - contains a 1,2,3-triazole ring instead of the oxazole ring
-
(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol - features a 1,2-oxazole instead of a 1,3-oxazole
These structural variations demonstrate the diversity of related compounds that can be derived from similar synthetic approaches, each potentially offering unique chemical properties and applications.
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol | C8H11NO2 | Reference compound |
| (5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol | C8H11NO2 | Exchanged positions of cyclopropyl and methyl groups |
| (5-Cyclopropyl-1,3-oxazol-4-yl)methanol | C7H9NO2 | Absence of methyl group |
| (5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol | C7H11N3O | 1,2,3-triazole core instead of oxazole |
| (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol | C8H11NO2 | 1,2-oxazole core instead of 1,3-oxazole |
Current Research Applications and Future Directions
Research involving (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol continues to evolve, with current applications focusing primarily on its role as a synthetic intermediate and building block in pharmaceutical development.
Pharmaceutical Research
The compound has found application in the development of potential pharmaceutical agents, serving as a key structural component in more complex molecules with biological activity . The incorporation of this oxazole derivative into drug candidates leverages its unique structural features to potentially modulate biological targets relevant to disease processes.
Future Research Opportunities
Several potential areas for future research involving (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol include:
-
Expanded investigation of its role in developing selective enzyme inhibitors
-
Exploration of structure-activity relationships through systematic modification of its structural features
-
Development of novel synthetic methodologies to more efficiently access this compound and its derivatives
-
Evaluation of potential applications in materials science, catalysis, and other non-pharmaceutical domains
Further characterization of its physical properties and biological activities would enhance understanding of its potential applications across various scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume